molecular formula C13H21N5 B11742117 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11742117
M. Wt: 247.34 g/mol
InChI Key: IBQFVLIGNNUQCT-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and an isopropyl group attached to the pyrazole rings. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves several steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound .

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of appropriate catalysts and conditions.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex heterocyclic systems.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: Pyrazole derivatives, including this compound, have shown promise in the treatment of inflammatory diseases, cancer, and neurological disorders.

    Industry: The compound can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as:

    1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.

    4,5-dihydro-1H-pyrazole: Exhibits a range of biological activities including antimicrobial and anticancer effects.

    3,5-dimethylpyrazole:

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-17-12(6-7-15-17)8-14-13-11(4)9-18(16-13)10(2)3/h6-7,9-10H,5,8H2,1-4H3,(H,14,16)

InChI Key

IBQFVLIGNNUQCT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C=C2C)C(C)C

Origin of Product

United States

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